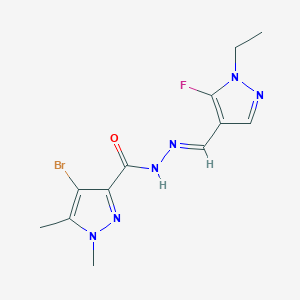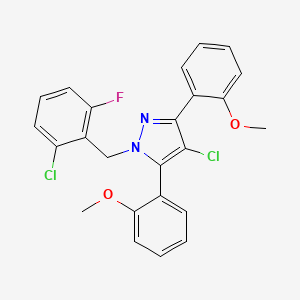![molecular formula C23H19F2N3O3S B10919764 5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10919764.png)
5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes difluoromethyl, dimethoxyphenyl, and sulfanylpyrido[2,3-d]pyrimidin moieties
Preparation Methods
The synthesis of 5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the pyrido[2,3-d]pyrimidin core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the difluoromethyl group: This is achieved through difluoromethylation reactions, often using difluoromethylating agents under radical or nucleophilic conditions.
Attachment of the dimethoxyphenyl and methylphenyl groups: These groups are introduced through substitution reactions, typically using halogenated intermediates and appropriate nucleophiles.
Incorporation of the sulfanyl group:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the difluoromethyl group, leading to the formation of fluoromethyl or methyl derivatives.
Addition: The compound can participate in addition reactions, particularly at the pyrido[2,3-d]pyrimidin core, leading to the formation of adducts with various reagents.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research, including:
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The difluoromethyl group, in particular, plays a crucial role in enhancing the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:
5-(fluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one: This compound lacks the second fluorine atom in the difluoromethyl group, which may affect its chemical reactivity and biological activity.
5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one: This compound has a different substitution pattern on the phenyl ring, which may influence its binding affinity and selectivity for molecular targets.
5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-2-oxopyrido[2,3-d]pyrimidin-4(1H)-one: This compound has an oxo group instead of a sulfanyl group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H19F2N3O3S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H19F2N3O3S/c1-12-5-4-6-14(9-12)28-21-19(22(29)27-23(28)32)15(20(24)25)11-16(26-21)13-7-8-17(30-2)18(10-13)31-3/h4-11,20H,1-3H3,(H,27,29,32) |
InChI Key |
UYWQDEGGWRCOFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C(F)F)C(=O)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919694.png)
![1-(4-chlorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10919696.png)
![2-[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10919700.png)

![N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10919704.png)
![N-(butan-2-yl)-3-cyclopropyl-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919714.png)
![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(4-methylbenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B10919716.png)

![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B10919719.png)
![4-bromo-3,5-bis(3,4-dimethylphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B10919720.png)
![4-(difluoromethyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10919726.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10919727.png)
![6-(furan-2-yl)-3-methyl-N-(5-methylpyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10919755.png)
